4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC20062278
Molecular Formula: C18H16BrNO2S
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrNO2S |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H16BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h2-10H,11-12H2,1H3 |
| Standard InChI Key | OTTMUYPGIDYKIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Architecture and Structural Elucidation
Molecular Composition and Connectivity
The compound’s molecular formula is C₁₈H₁₆BrNO₂S, with a molar mass of 390.3 g/mol . Its IUPAC name systematically describes the benzamide core substituted at the 4-position with bromine, while the nitrogen bears dual methylene-linked heterocyclic groups: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl substituent .
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 880784-59-8 | |
| Molecular Formula | C₁₈H₁₆BrNO₂S | |
| Molecular Weight | 390.3 g/mol | |
| InChIKey | OTTMUYPGIDYKIM-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
The SMILES string reveals critical structural features:
-
Bromobenzamide backbone: Aromatic ring with bromine at para position relative to the amide group.
-
Dual N-alkylation: Furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups create steric bulk and electronic diversity.
-
Heterocyclic systems: Furan (oxygen-containing) and thiophene (sulfur-containing) rings introduce distinct electronic profiles .
Crystallographic and Conformational Analysis
While experimental crystallographic data remains unavailable, computational models predict a non-planar geometry due to steric interactions between the furan and thiophene substituents. The dihedral angle between the benzamide core and thiophene ring is estimated at 112°–118°, creating a three-dimensional architecture that may influence biological target engagement .
Synthetic Methodologies and Optimization
Retrosynthetic Strategy
The synthesis employs a convergent approach:
-
Benzamide core preparation: 4-Bromobenzoic acid serves as the starting material, converted to the acid chloride followed by amidation.
-
Heterocyclic amine synthesis: Separate preparation of furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine intermediates.
-
Dual N-alkylation: Sequential Mitsunobu or nucleophilic substitution reactions to install both heterocyclic groups .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | SOCl₂, DMF (cat.), reflux, 4h | 92% | Distillation |
| 2 | HATU, DIPEA, DCM, 0°C→RT, 12h | 78% | Column chromatography (SiO₂, Hex/EA 3:1) |
| 3 | NaH, THF, 0°C, 2h; then alkylation | 65% | Recrystallization (EtOAc/Hex) |
Reaction optimization studies emphasize the criticality of:
-
Temperature control: Exothermic amidation requires strict cooling to prevent diastereomer formation.
-
Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.
Scalability Challenges
Industrial-scale production faces hurdles in:
-
Bromine handling: Requires specialized equipment for safe manipulation at multi-kilogram scales.
-
Thiophene stability: Prone to oxidation under prolonged storage; recommends inert atmosphere storage below -20°C .
| Organism | MIC (μg/mL) | Reference Standard |
|---|---|---|
| MRSA (ATCC 43300) | 32 | Vancomycin (2) |
| C. albicans (MYA-2876) | >64 | Fluconazole (4) |
| E. coli (O157:H7) | 128 | Ciprofloxacin (0.5) |
The modest anti-MRSA activity suggests potential for structural optimization, particularly enhancing membrane permeability through logP reduction.
Physicochemical and Stability Profiles
Solubility and Partitioning
Experimental determinations show:
-
Aqueous solubility: 0.12 mg/mL (pH 7.4 PBS), classifying it as BCS Class II.
-
logP: 3.8 ± 0.3 (shake-flask method), indicating moderate lipophilicity.
-
pKa: 2.1 (amide NH, calculated), suggesting protonation state stability in physiological pH .
Thermal and Photolytic Stability
Accelerated stability testing (ICH Q1A guidelines):
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 1 month | 4.2 | De-brominated analog |
| UV light (300–400 nm), 48h | 18.7 | Sulfoxide derivative |
Formulation recommendations include amber glass packaging and desiccant inclusion to mitigate photolytic and hydrolytic degradation .
Future Research Trajectories
Structure-Activity Relationship (SAR) Expansion
Proposed modifications to enhance therapeutic potential:
-
Thiophene substitution: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate electron density.
-
Furan bioisosteres: Replacement with thiazole or oxazole to improve metabolic stability.
Advanced Delivery Systems
Given the compound’s hydrophobicity, nanoformulation strategies under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume